Ethyl methylcarbamate
CAS No.: 105-40-8
Cat. No.: VC20983405
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105-40-8 |
---|---|
Molecular Formula | C4H9NO2 |
Molecular Weight | 103.12 g/mol |
IUPAC Name | ethyl N-methylcarbamate |
Standard InChI | InChI=1S/C4H9NO2/c1-3-7-4(6)5-2/h3H2,1-2H3,(H,5,6) |
Standard InChI Key | SURZCVYFPAXNGN-UHFFFAOYSA-N |
SMILES | CCOC(=O)NC |
Canonical SMILES | CCOC(=O)NC |
Boiling Point | 338 °F at 760 mmHg (NTP, 1992) 170 °C @ 760 MM HG |
Flash Point | 163.5 °F (NTP, 1992) |
Introduction
Chemical Identity and Nomenclature
Ethyl methylcarbamate (CAS Registry Number: 105-40-8) is an organic compound with the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol . Its chemical structure consists of a carbonyl group flanked by an ethoxy group and a methylamino group. The compound is known by several synonyms in the scientific literature including:
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Ethyl N-methylcarbamate
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Methylurethane
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N-Methylurethan
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N-Methylurethane
Its standard IUPAC InChI notation is InChI=1S/C4H9NO2/c1-3-7-4(6)5-2/h3H2,1-2H3,(H,5,6), providing a standardized digital representation of the molecular structure .
Physical and Chemical Properties
Ethyl methylcarbamate possesses distinct physical and chemical properties that are important for its identification, handling, and applications. These properties are summarized in the table below:
Property | Value |
---|---|
Physical State | Clear liquid |
Color | Colorless to almost colorless |
Molecular Weight | 103.12 g/mol |
Density | 1.01 g/cm³ |
Boiling Point | 170°C |
Flash Point | 61°C |
Water Solubility | 410 g/L (temperature not specified) |
Vapor Pressure | 1.36 mmHg at 25°C |
pKa | 13.02±0.46 (Predicted) |
Refractive Index | 1.418-1.42 |
Storage Condition | Room Temperature |
The compound is highly soluble in water (410 g/L) and also soluble in alcohols . It has a relatively high boiling point of 170°C at atmospheric pressure, but can boil at 80°C under reduced pressure (2.0 kPa) . Its physical characteristics include a refractive index of approximately 1.421 at 15°C and a relative density of 1.035 at 15°C .
Analytical Detection Methods
Gas Chromatography Analysis
Research has developed sophisticated analytical methods for the detection and quantification of ethyl methylcarbamate, particularly in food and beverage products where it may occur as a contaminant. One notable method employs gas chromatography with flame ionization detection (GC-FID) following preconcentration steps .
The analytical procedure involves:
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Initial extraction with dichloromethane
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A 30-fold preconcentration step using C18 solid-phase extraction (SPE)
Under optimized conditions, this method demonstrates excellent analytical performance characteristics:
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Linear calibration range: 0.1-50.0 mg/L with coefficient of determination (r²) greater than 0.994
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Limits of detection (LOD): 3.3-16.7 μg/L
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Limits of quantification (LOQ): 11.1-55.6 μg/L
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Recovery rates: 82.2-95.2%
Application to Wine Analysis
The analytical method has been successfully applied to determine ethyl methylcarbamate residues in various local wine samples. In these studies, ethyl carbamate was detected at concentrations ranging from 2.6 to 4.3 μg/L, which is considerably lower than the concentration range of methyl carbamate (6.9-24.1 μg/L) in the same samples .
The presence of these compounds in wine samples suggests a certain residual background contamination that naturally occurs during the wine fermentation process . This analytical capability is important for quality control in the wine industry and for ensuring consumer safety.
Spectroscopic Characterization
Spectroscopic data provides crucial information for the identification and structural confirmation of ethyl methylcarbamate. Infrared (IR) spectroscopy is particularly useful for identifying the characteristic functional groups present in the compound .
Occurrence in Food Products
Ethyl carbamate, including ethyl methylcarbamate, has been identified in various fermented food and beverage products. Research suggests that its presence in wine is likely due to natural biochemical processes during fermentation .
Studies of local fruit wines revealed that ethyl carbamate concentrations typically range from 2.6 to 4.3 μg/L, which is lower than the concentrations of methyl carbamate found in the same samples (6.9-24.1 μg/L) . This background contamination appears to be inherent to the fermentation process, highlighting the importance of analytical methods capable of detecting these compounds at ultra-trace levels.
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